3-(2-(Ethoxycarbonyl)benzo[d]oxazol-6-yl)acrylic acid
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Overview
Description
3-(2-(Ethoxycarbonyl)benzo[d]oxazol-6-yl)acrylic acid is an organic compound that features a benzo[d]oxazole ring fused with an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Ethoxycarbonyl)benzo[d]oxazol-6-yl)acrylic acid typically involves the formation of the benzo[d]oxazole ring followed by the introduction of the acrylic acid moiety. One common method involves the cyclization of 2-aminophenol with ethyl chloroformate to form the benzo[d]oxazole ring. This intermediate is then subjected to a Heck reaction with acrylic acid to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Ethoxycarbonyl)benzo[d]oxazol-6-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The benzo[d]oxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d]oxazole oxides, while reduction can produce benzo[d]oxazole alcohols.
Scientific Research Applications
3-(2-(Ethoxycarbonyl)benzo[d]oxazol-6-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-(Ethoxycarbonyl)benzo[d]oxazol-6-yl)acrylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(Methoxycarbonyl)benzo[d]oxazol-6-yl)acrylic acid
- 3-(2-(Ethoxycarbonyl)benzo[d]thiazol-6-yl)acrylic acid
- 3-(2-(Ethoxycarbonyl)benzo[d]imidazol-6-yl)acrylic acid
Uniqueness
3-(2-(Ethoxycarbonyl)benzo[d]oxazol-6-yl)acrylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzo[d]oxazole ring provides a rigid framework that can interact with various molecular targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C13H11NO5 |
---|---|
Molecular Weight |
261.23 g/mol |
IUPAC Name |
(E)-3-(2-ethoxycarbonyl-1,3-benzoxazol-6-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H11NO5/c1-2-18-13(17)12-14-9-5-3-8(4-6-11(15)16)7-10(9)19-12/h3-7H,2H2,1H3,(H,15,16)/b6-4+ |
InChI Key |
NCLWVAIMZOUDNQ-GQCTYLIASA-N |
Isomeric SMILES |
CCOC(=O)C1=NC2=C(O1)C=C(C=C2)/C=C/C(=O)O |
Canonical SMILES |
CCOC(=O)C1=NC2=C(O1)C=C(C=C2)C=CC(=O)O |
Origin of Product |
United States |
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